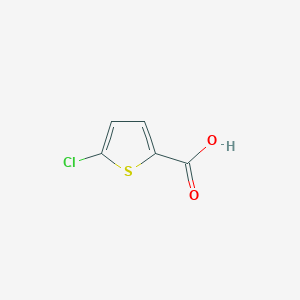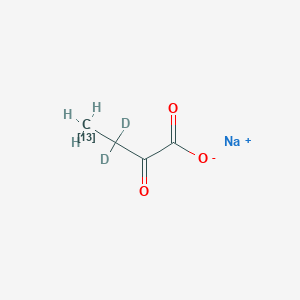
5-Chlorothiophene-2-carboxylic acid
Overview
Description
5-Chlorothiophene-2-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a crucial intermediate in the synthesis of rivaroxaban . The molecular formula is C5H3ClO2S and the molecular weight is 162.594 .
Synthesis Analysis
There are several methods for synthesizing 5-Chlorothiophene-2-carboxylic acid. One method involves adding n-butyllithium (n-BuLi) to 2-chlorothiophene at a temperature lower than or equal to -30 DEG C, introducing carbon dioxide, terminating the reaction and collecting a product . Another method involves reacting 5-chloro-2-bromothiophene with magnesium to generate a Grignard reagent, introducing carbon dioxide for inserting carbonyl and performing acid-base treatment .Molecular Structure Analysis
The IUPAC Standard InChI for 5-Chlorothiophene-2-carboxylic acid is InChI=1S/C5H3ClO2S/c6-4-2-1-3 (9-4)5 (7)8/h1-2H, (H,7,8) .Chemical Reactions Analysis
5-Chlorothiophene-2-carboxylic acid can react with thionyl chloride and N,N-dimethyl-formamide in dichloromethane for 16 hours under reflux conditions . It can also react with 2-chlorothiophene as an initial raw material, carrying out Friedel-crafts acylation with trichloroacetyl chloride under the action of aluminum trichloride to generate 2-trichloroacetyl-5-chlorothiophene, and then carrying out liquid alkali hydrolysis to obtain a target product .Physical And Chemical Properties Analysis
The melting point of 5-Chlorothiophene-2-carboxylic acid is 154-158 °C (lit.) . The SMILES string is OC(=O)c1ccc(Cl)s1 .Scientific Research Applications
Synthesis of Rivaroxaban
5-Chlorothiophene-2-carboxylic acid: is utilized in the synthesis of rivaroxaban , an oxazolidinone derivative . Rivaroxaban is a significant pharmaceutical compound used in the treatment of thromboembolic disorders . This application is crucial as it contributes to the development of anticoagulant medications that prevent blood clots.
Creation of Thieno[2,3-b][1,4]thiazepine-5-ones
Another important application is in the synthesis of 5-chloro-4-nitrothiophene-2-carboxylic acid , which is a precursor for creating thieno[2,3-b][1,4]thiazepine-5-ones . These compounds are of interest due to their potential pharmacological activities, including anticonvulsant and anti-inflammatory properties.
Biochemical Research
As a biochemical reagent, 5-Chlorothiophene-2-carboxylic acid serves as a biological material or organic compound for life science-related research . It’s used in various biochemical studies, including enzyme reactions and metabolic pathways.
Safety And Hazards
5-Chlorothiophene-2-carboxylic acid may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
Future Directions
5-Chlorothiophene-2-carboxylic acid can be used in the synthesis of rivaroxaban, an oxazolidinone derivative used in the treatment of thromboembolic disorders . It can also be used in the synthesis of 5-chloro-4-nitrothiophene-2-carboxylic acid, which can be used in the synthesis of thieno [2,3- b ] [1,4]thiapezine-5-ones .
properties
IUPAC Name |
5-chlorothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLSBOVWPHXCLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178800 | |
| Record name | 2-Thiophenecarboxylic acid, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorothiophene-2-carboxylic acid | |
CAS RN |
24065-33-6 | |
| Record name | 5-Chloro-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24065-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-thiophenecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024065336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24065-33-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Thiophenecarboxylic acid, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLOROTHIOPHENE-2-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Thiophenecarboxylic acid, 5-chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-2-THIOPHENECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV5SRC3PJ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-chlorothiophene-2-carboxylic acid in the synthesis of Rivaroxaban, and how does this relate to the drug's mechanism of action?
A1: 5-chlorothiophene-2-carboxylic acid serves as a crucial building block in the synthesis of Rivaroxaban [, ]. It is incorporated into the final drug molecule and contributes to its ability to inhibit factor Xa, a key enzyme in the blood coagulation cascade. While the specific interactions of the 5-chlorothiophene-2-carboxylic acid moiety with factor Xa are not detailed in these papers, its presence is essential for Rivaroxaban's anticoagulant activity [].
Q2: What are the different synthetic approaches to incorporating 5-chlorothiophene-2-carboxylic acid into the Rivaroxaban structure?
A2: Several synthetic routes utilize 5-chlorothiophene-2-carboxylic acid or its derivatives like the acid chloride [] or amide []. One common approach involves reacting it with a chiral building block, often derived from (S)-glycidylphthalimide, (S)-3-aminopropane-1,2-diol, (R)-epichlorohydrin, or (R)-glycidyl butyrate, to construct the oxazolidinone ring system found in Rivaroxaban []. Another approach utilizes a one-pot process where 5-chlorothiophene-2-carboxylic acid is first converted to a sulfonyl ester intermediate before reaction with another key intermediate to form Rivaroxaban [].
Q3: What spectroscopic data is available for characterizing 5-chlorothiophene-2-carboxylic acid?
A3: While the provided research excerpts don't delve into the detailed spectroscopic characterization of 5-chlorothiophene-2-carboxylic acid in isolation, it's important to note that techniques like NMR (Nuclear Magnetic Resonance), FT-IR (Fourier-Transform Infrared Spectroscopy), and HRMS (High-Resolution Mass Spectrometry) are routinely employed to confirm its structure and purity []. These techniques provide information about the compound's molecular structure, functional groups, and molecular weight.
Q4: How does the structure of 5-chlorothiophene-2-carboxylic acid influence its ability to form cocrystals?
A4: Research shows that 5-chlorothiophene-2-carboxylic acid can participate in the formation of cocrystals with compounds like 4-amino-5-chloro-2,6-dimethylpyrimidine []. This ability stems from its carboxylic acid group, which can engage in hydrogen bonding interactions with suitable partners. The specific halogen-bonding interactions observed in some cocrystals suggest that the chlorine atom in the 5-position of the thiophene ring also plays a role in determining the crystal packing arrangements [].
Q5: Has 5-chlorothiophene-2-carboxylic acid been explored in the development of other pharmaceutical compounds besides Rivaroxaban?
A5: Yes, 5-chlorothiophene-2-carboxylic acid has served as a starting point for the development of other pharmaceutical compounds. For example, SAR107375, a dual thrombin and factor Xa inhibitor, incorporates this moiety []. This highlights the versatility of 5-chlorothiophene-2-carboxylic acid as a building block for designing molecules with potential therapeutic applications.
Q6: Are there any known degradation products of Rivaroxaban that involve modifications to the 5-chlorothiophene-2-carboxylic acid portion of the molecule?
A6: Research on the hydrolytic degradation of Rivaroxaban identified 5-chlorothiophene-2-carboxylic acid (DP-3) itself as a degradation product []. This suggests that cleavage of the amide bond linking the 5-chlorothiophene-2-carboxylic acid moiety to the rest of the Rivaroxaban molecule can occur under hydrolytic conditions.
Q7: What are the potential implications of identifying 5-chlorothiophene-2-carboxylic acid as a degradation product of Rivaroxaban?
A7: The identification of 5-chlorothiophene-2-carboxylic acid as a degradation product is crucial for several reasons. First, it provides insights into the stability profile of Rivaroxaban under different storage conditions. Second, it necessitates the development and validation of analytical methods [] to monitor the levels of this degradation product in drug formulations to ensure both drug efficacy and patient safety. Finally, understanding the degradation pathways of Rivaroxaban can guide the development of more stable formulations or novel analogs with improved stability profiles [].
Q8: Have there been any computational studies investigating the interactions of 5-chlorothiophene-2-carboxylic acid or its derivatives with biological targets?
A8: While the provided research excerpts do not specifically mention computational studies focusing on 5-chlorothiophene-2-carboxylic acid, it is worth noting that computational chemistry techniques, including molecular docking and molecular dynamics simulations, are frequently employed in drug discovery []. These methods could potentially be used to investigate the binding modes and interactions of 5-chlorothiophene-2-carboxylic acid-containing molecules with their targets, providing insights into their structure-activity relationships [] and guiding further optimization efforts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















